Isoxazole-5-carboxylic acid, 3-(4-benzyloxyphenyl)-4,5-dihydro-, methyl ester
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Overview
Description
Isoxazole-5-carboxylic acid, 3-(4-benzyloxyphenyl)-4,5-dihydro-, methyl ester is a chemical compound with the molecular formula C17H15NO4 It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole-5-carboxylic acid, 3-(4-benzyloxyphenyl)-4,5-dihydro-, methyl ester typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the isoxazole ring.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Isoxazole-5-carboxylic acid, 3-(4-benzyloxyphenyl)-4,5-dihydro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Isoxazole-5-carboxylic acid, 3-(4-benzyloxyphenyl)-4,5-dihydro-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoxazole-5-carboxylic acid, 3-(4-benzyloxyphenyl)-4,5-dihydro-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoxazole-5-carboxylic acid derivatives: These compounds share the isoxazole ring structure but differ in their substituents.
Benzyloxyphenyl derivatives: These compounds contain the benzyloxyphenyl group but may have different core structures.
Uniqueness
Isoxazole-5-carboxylic acid, 3-(4-benzyloxyphenyl)-4,5-dihydro-, methyl ester is unique due to its specific combination of the isoxazole ring and the benzyloxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-18(20)17-11-16(19-23-17)14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLODJWLGZXGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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